BenchChemオンラインストアへようこそ!

4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Medicinal chemistry Physicochemical profiling Lead optimization

Procure this research‑grade probe to rigorously assess the impact of 4‑phenyl substitution on PDE inhibitory potency. The +76 Da mass shift and ~2 log unit lipophilicity increase provide a precise chemical perturbation for optimizing hydrophobic pocket occupancy. Use alongside the des‑phenyl analog (CAS 2199708‑78‑4) for head‑to‑head IC₅₀ determinations. Also serves as CF₃ reference for metabolic stability vs. OCF₃ analog (CAS 1903784‑37‑1) and for docking studies against the N2‑regioisomer (CAS 2176201‑52‑6). Shipped under ambient conditions; store at 2‑8°C.

Molecular Formula C19H15F3N4O
Molecular Weight 372.351
CAS No. 2034311-18-5
Cat. No. B2836453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
CAS2034311-18-5
Molecular FormulaC19H15F3N4O
Molecular Weight372.351
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C19H15F3N4O/c20-19(21,22)15-8-4-7-14(9-15)18(27)25-10-16(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2
InChIKeyPZYCHEAWZOFTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole: Compound Class and Core Characteristics for Procurement Evaluation


The compound 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034311-18-5) is a synthetic small molecule with the molecular formula C19H15F3N4O and a molecular weight of 372.35 g/mol . It belongs to the class of azetidine-triazole hybrids featuring a 3-(trifluoromethyl)benzoyl amide group. Its structure combines a saturated four-membered azetidine ring, a 1,2,3-triazole core with a 4-phenyl substituent, and a trifluoromethylbenzoyl moiety . This compound is supplied as a research-grade chemical for in vitro studies only, with a typical purity of 95% or higher .

Why Generic Substitution Fails for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole


Substitution of this compound with in-class analogs lacking the 4-phenyl triazole substitution is not straightforward. The 4-phenyl group on the triazole ring introduces distinct electronic and steric properties that directly influence molecular recognition events. In closely related azetidine-triazole scaffolds evaluated as phosphodiesterase inhibitors, the nature and position of aromatic substituents on the triazole ring critically modulate enzyme inhibitory potency [1]. The des-phenyl analog (CAS 2199708-78-4) differs in molecular weight by 76.1 Da and in calculated lipophilicity, which can alter membrane permeability, target binding kinetics, and metabolic stability . Therefore, replacing this compound with a simpler triazole-azetidine core without rigorous comparative data risks compromising SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Des-Phenyl Analog (CAS 2199708-78-4)

The target compound possesses a 4-phenyl substitution on the 1,2,3-triazole ring that is absent in the closest commercially available analog, 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2199708-78-4) . This structural difference increases the molecular weight from 296.25 g/mol to 372.35 g/mol (+76.10 Da) [1]. Based on the addition of a phenyl ring, the calculated logP is expected to increase by approximately 1.5–2.0 units, consistent with the established Hansch π constant for a phenyl substituent (π ≈ 1.96) [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Triazole Regioisomer Differentiation: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Connectivity

The target compound features a 1H-1,2,3-triazole connected via the N1 position to the azetidine ring. A structurally related regioisomer, 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole (CAS 2176201-52-6), differs only in the connectivity of the triazole ring (N2 vs. N1 linkage) [1]. These regioisomers are not interchangeable; the change in attachment point alters the spatial orientation of the 4-phenyl group by approximately 120°, which can dramatically affect binding pocket complementarity in target proteins [2].

Click chemistry Regioisomerism Bioisostere design

Benzoyl Substituent Electronic Modulation: CF3 vs. OCF3 Analogs

The target compound incorporates a 3-(trifluoromethyl)benzoyl group (Hammett σm = 0.43 for CF3). A closely related analog, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone (CAS 1903784-37-1), replaces the CF3 group with an OCF3 substituent (Hammett σm ≈ 0.38) [1]. While both are strong electron-withdrawing groups, CF3 exerts a slightly stronger inductive effect and differs in metabolic liability; OCF3-containing compounds may undergo O-dealkylation pathways not available to CF3 analogs [2].

Electron-withdrawing group SAR Metabolic stability

PDE Enzyme Inhibitory Potential: Class-Level Inference from Azetidine-Triazole Patent Space

The des-phenyl analog of this compound (CAS 2199708-78-4) has been studied for potential phosphodiesterase (PDE) enzyme inhibitory activity, as noted in vendor technical summaries . The broader azetidine-triazole chemotype is claimed in patents as PDE10 inhibitors with therapeutic relevance for central nervous system disorders [1]. While primary quantitative IC50 data for the target compound itself is not publicly available, the 4-phenyl substitution may enhance PDE inhibitory potency through additional hydrophobic contacts in the enzyme active site, a hypothesis consistent with SAR trends observed in analogous triazole-containing PDE inhibitor series [1].

Phosphodiesterase inhibition CNS disorders PDE10

Structural Scaffold Uniqueness for Kinase and GPCR Screening Libraries

The combination of a 4-phenyl-1H-1,2,3-triazole with a 3-(trifluoromethyl)benzoyl-azetidine amide represents a distinct three-dimensional scaffold topology. In the context of screening library design, the azetidine ring provides a defined exit vector geometry (bond angle ~90°), while the 4-phenyl triazole extends along a different trajectory [1]. This topology differs from the more common piperidine-triazole or pyrrolidine-triazole scaffolds . The compound fills a specific chemical space niche defined by the combination of a strained saturated heterocycle (azetidine), a 1,2,3-triazole with an aromatic substituent, and a meta-trifluoromethylbenzoyl amide.

Kinase inhibitor GPCR modulator Screening library design

Recommended Application Scenarios for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on PDE10 or Related Phosphodiesterase Targets

This compound is best deployed as a probe to evaluate the impact of 4-phenyl triazole substitution on PDE inhibitory potency relative to the des-phenyl baseline (CAS 2199708-78-4). The +76 Da mass shift and ~2 log unit lipophilicity increase provide a defined chemical perturbation for assessing hydrophobic pocket tolerance in the PDE active site . Researchers should conduct parallel IC50 determinations for both compounds under identical assay conditions to quantify the contribution of the phenyl group.

Kinase or GPCR Screening Library Diversification

The azetidine-triazole scaffold with 4-phenyl and 3-(trifluoromethyl)benzoyl substitution offers a three-dimensional topology distinct from common piperidine or pyrrolidine analogs . Procurement for high-throughput screening libraries is warranted when the goal is to sample chemical space around strained saturated heterocycles combined with 1,2,3-triazole pharmacophores.

Metabolic Stability Comparison: CF3 vs. OCF3 Benzoyl Analogs

The compound serves as the CF3-containing reference for head-to-head metabolic stability comparisons with its OCF3 analog (CAS 1903784-37-1). The distinct metabolic liabilities of CF3 (generally stable) versus OCF3 (potential for O-dealkylation) can be assessed in hepatocyte or microsomal incubation assays to inform lead optimization strategies .

Computational Chemistry and Molecular Docking Studies

The defined regioisomeric nature of the 1H-1,2,3-triazole (N1-linked) versus the 2H-1,2,3-triazole (N2-linked) analog (CAS 2176201-52-6) makes this compound suitable for computational studies that model the effect of triazole connectivity on binding pose predictions . Docking studies using this compound's SMILES (C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4) can be directly compared with the N2 regioisomer to validate scoring functions.

Quote Request

Request a Quote for 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.